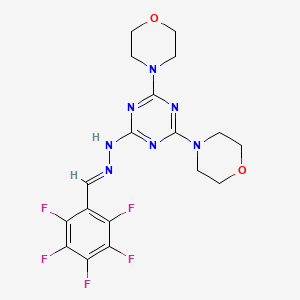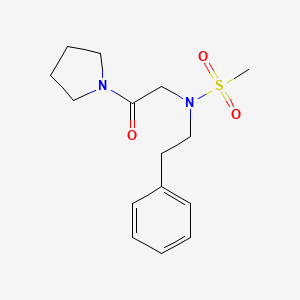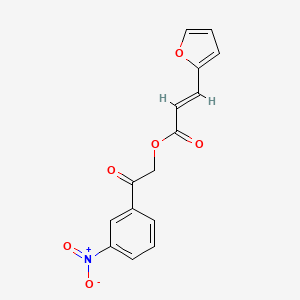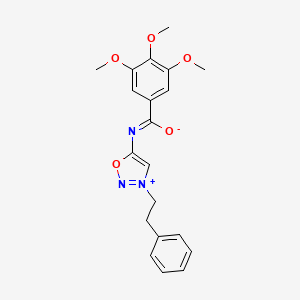![molecular formula C16H24N2O3S B5862812 N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide (CP-465,022) is a small molecule inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. CP-465,022 has been shown to be a potent and selective inhibitor of TRPV1, making it a valuable tool for scientific research.
Mécanisme D'action
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibits TRPV1 by binding to a specific site on the channel. This binding prevents the channel from opening in response to various stimuli, thereby reducing the influx of calcium ions into the cell. This reduction in calcium influx can lead to a variety of downstream effects, including the inhibition of neurotransmitter release and the modulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce pain behavior in animal models of inflammatory and neuropathic pain. This compound has also been shown to reduce inflammation in animal models of colitis and arthritis. Additionally, this compound has been shown to modulate body temperature in animal models of fever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its potency and selectivity for TRPV1. This allows researchers to specifically target TRPV1 without affecting other ion channels or receptors. Additionally, this compound has been shown to be effective in a variety of animal models of disease, making it a valuable tool for preclinical research.
One limitation of this compound is its relatively short half-life in vivo. This can make it difficult to achieve sustained inhibition of TRPV1 in animal models. Additionally, this compound has poor solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Additionally, there is interest in exploring the potential therapeutic applications of TRPV1 inhibitors in conditions such as chronic pain, itch, and inflammation. Finally, there is interest in further elucidating the downstream effects of TRPV1 inhibition, including the modulation of neurotransmitter release and gene expression.
Méthodes De Synthèse
The synthesis of N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been described in the literature. Briefly, the synthesis involves the reaction of cyclopentylmagnesium bromide with N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide to form the corresponding Grignard reagent. This reagent is then reacted with ethyl chloroformate to give the desired product, this compound.
Applications De Recherche Scientifique
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been used extensively in scientific research to study the role of TRPV1 in various physiological processes. For example, this compound has been used to investigate the role of TRPV1 in pain sensation, thermoregulation, and inflammation. This compound has also been used to study the potential therapeutic applications of TRPV1 inhibitors in conditions such as chronic pain and itch.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-18(12-16(19)17-14-6-4-5-7-14)22(20,21)15-10-8-13(2)9-11-15/h8-11,14H,3-7,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLRYSAYQMEZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5862736.png)

![N-(4-fluorophenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5862763.png)
![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)

![benzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5862785.png)




![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)

